![molecular formula C21H22N6O B2832128 5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797321-33-5](/img/structure/B2832128.png)
5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine (PP) family, including our compound of interest, has been identified as strategic for optical applications. Key characteristics include:
- Solid-State Emission Intensities : Certain PPs exhibit good solid-state emission intensities, making them suitable for designing solid-state emitters .
Cancer Research
PP derivatives have attracted attention due to their significant photophysical properties. In cancer research:
- Inhibitory Activity : Some PP analogs exhibit inhibitory activity against kinases. For instance, compound 1 showed activity on the kinase p70S6Kβ .
Nucleoside Modification
The compound’s synthesis pathway provides a route to 5-(5-methyl-pyrazol-3-yl)-2’-deoxycytidine, which could have implications in nucleoside modification .
Comparative Studies
Comparing the properties and stability of PPs (e.g., 4a–g) with commercial probes (e.g., coumarin-153, prodan, and rhodamine 6G) sheds light on their potential applications .
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been associated with a variety of biological activities, including anti-tumor and enzymatic inhibitory activity .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity , suggesting that this compound may interact with its targets to inhibit their function.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Compounds with similar structures have been noted for their solubility , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have shown significant inhibitory activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds has been found to improve both the absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs) .
properties
IUPAC Name |
5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-11-20-23-12-17(14-26(20)25-15)7-6-10-22-21(28)19-13-24-27(16(19)2)18-8-4-3-5-9-18/h3-5,8-9,11-14H,6-7,10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLQDXYCWGPDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.